molecular formula C18H25ClN4O3S2 B2738829 N,N-dimethyl-4-(4-((4-methylthiazol-2-yl)methyl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride CAS No. 1216457-52-1

N,N-dimethyl-4-(4-((4-methylthiazol-2-yl)methyl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride

Cat. No.: B2738829
CAS No.: 1216457-52-1
M. Wt: 444.99
InChI Key: PGWLWVUALXGNSE-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a dimethylamino group, linked via a carbonyl group to a piperazine ring. The piperazine is further functionalized with a 4-methylthiazol-2-ylmethyl moiety. Its structural complexity allows for diverse interactions with biological targets, likely influencing receptor binding, metabolic stability, and pharmacokinetics.

Properties

IUPAC Name

N,N-dimethyl-4-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carbonyl]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S2.ClH/c1-14-13-26-17(19-14)12-21-8-10-22(11-9-21)18(23)15-4-6-16(7-5-15)27(24,25)20(2)3;/h4-7,13H,8-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWLWVUALXGNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dimethyl-4-(4-((4-methylthiazol-2-yl)methyl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride is a complex organic compound known for its diverse biological activities. This article delves into its pharmacological profiles, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure comprises a thiazole ring, a piperazine moiety, and a benzenesulfonamide group, contributing to its unique biological properties. Its molecular formula is C_17H_24N_4O_3S·HCl with a molecular weight of approximately 513.09 g/mol.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Compounds containing thiazole moieties are known for their broad-spectrum activity against various pathogens:

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusAntibacterial15.625 - 62.5 μM
Escherichia coliAntibacterial31.2 - 125 μM
Candida albicansAntifungal62.5 μM

These activities suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

2. Antiviral Activity

Emerging studies indicate that derivatives of thiazole compounds may exhibit antiviral properties. For instance, modifications in the piperazine structure have been shown to enhance affinity towards viral targets, potentially leading to improved antiviral efficacy. Research has highlighted compounds with similar structures achieving EC50 values in the low micromolar range against various viral strains .

The biological activity of this compound is believed to stem from its ability to interact with key biological targets:

  • Inhibition of Protein Synthesis : The compound may disrupt protein synthesis pathways in bacteria, leading to bactericidal effects.
  • Biofilm Disruption : It has shown potential in inhibiting biofilm formation in pathogenic strains such as MRSA, indicating its utility in treating chronic infections .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

  • A study focusing on thiazole derivatives reported significant antibacterial activity against Staphylococcus aureus, with MIC values comparable to those of established antibiotics .
  • Another research effort highlighted the antiviral potential of modified thiazole compounds against HIV, demonstrating promising results that warrant further investigation into their mechanisms and efficacy .
  • Comparative studies with other thiazole-containing compounds have indicated that the unique combination of functional groups in this compound may enhance its biological activity compared to simpler analogs.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs include substituent positions, halogenation patterns, and heterocyclic modifications. Below is a comparative analysis:

Table 1: Comparison of Structural Features and Physicochemical Data
Compound Name / ID Key Structural Features Melting Point (°C) Yield (%) Notes Reference
Target Compound N,N-dimethylbenzenesulfonamide, piperazine-carbonyl, 4-methylthiazolemethyl, HCl salt - - Hydrochloride salt enhances solubility; methylthiazole may improve target affinity. -
A2: 3-Fluorophenyl-4-hydroxyquinazoline-piperazine carboxamide () 3-Fluorophenyl, 4-hydroxyquinazoline, piperazine-carboxamide 189.5–192.1 52.2 Fluorine substitution at meta position affects melting point and yield.
A3: 4-Fluorophenyl-4-hydroxyquinazoline-piperazine carboxamide () 4-Fluorophenyl, 4-hydroxyquinazoline, piperazine-carboxamide 196.5–197.8 57.3 Para-fluorine increases melting point vs. A2, suggesting improved crystallinity.
7c: Benzhydrylpiperazine-nitrobenzenesulfonamide () Benzhydrylpiperazine, nitrobenzenesulfonamide - - Nitro group introduces strong electron-withdrawing effects; benzhydryl enhances lipophilicity.
BZ-IV: Benzothiazole-2-yl-4-methylpiperazine acetamide () Benzothiazole, 4-methylpiperazine, acetamide linkage - - Acetamide linker may reduce rigidity compared to carbonyl; benzothiazole enhances π-π interactions.
2: Thiazole-piperazine hydrazinecarbothioamide () Methylsulfonylpiperazine, thiazole, hydrazinecarbothioamide - - Thioamide group introduces polarity; methylsulfonyl improves metabolic stability.

Key Advantages of the Target Compound

Solubility : Hydrochloride salt improves bioavailability.

Target Specificity : Methylthiazole and dimethylbenzenesulfonamide may synergize for selective binding.

Metabolic Stability : Piperazine-carbonyl linkage resists enzymatic hydrolysis compared to ester or amide analogs.

Q & A

Q. Analytical Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for the dimethylamino group (~2.8–3.2 ppm) and thiazole protons (6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .

Advanced: How do structural modifications in the piperazine and thiazole moieties influence receptor binding affinity and selectivity?

Answer:

  • Piperazine Modifications :
    • Substituent Position : Electron-withdrawing groups (e.g., -SO₂-) at the para position enhance dopamine D3 receptor affinity by stabilizing charge-transfer interactions .
    • N-Alkylation : Dimethylation on the piperazine nitrogen reduces off-target serotonin receptor binding, improving selectivity .
  • Thiazole Modifications :
    • 4-Methyl Substitution : Enhances lipophilicity, improving blood-brain barrier penetration (logP ~2.5) .
    • Methylthio Groups : Increase metabolic stability by resisting cytochrome P450 oxidation .

Q. Methodology :

  • QSAR Studies : CoMFA/CoMSIA models correlate steric/electrostatic properties with IC₅₀ values .
  • Radioligand Binding Assays : Competition assays against [³H]spiperone (D2/D3 receptors) quantify selectivity .

Data Contradiction: How can researchers resolve discrepancies in reported biological activities of structurally similar piperazine-thiazole derivatives?

Answer:
Discrepancies arise due to:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or receptor subtypes (D3 vs. 5-HT₁A) .
  • Structural Nuances : Minor changes (e.g., ortho vs. para substituents) drastically alter binding kinetics .

Q. Resolution Strategies :

Standardized Protocols : Use identical assay conditions (e.g., 25 nM [³H]ligand, 1 hr incubation) .

Crystallography : Resolve binding modes via X-ray structures of ligand-receptor complexes .

Meta-Analysis : Pool data from multiple studies using Bayesian statistical models to identify outliers .

Mechanistic Studies: What in vitro and in vivo models are appropriate for elucidating the compound's mechanism of action?

Answer:

  • In Vitro Models :
    • Receptor Profiling : Screen against GPCR panels (e.g., Eurofins Cerep) to identify off-target effects .
    • Calcium Flux Assays : Measure intracellular Ca²⁺ release in D3-transfected HEK293 cells .
  • In Vivo Models :
    • Rodent Behavioral Tests : For CNS activity, use forced swim (antidepressant) or rotarod (motor coordination) tests .
    • Microdialysis : Monitor dopamine levels in striatal extracellular fluid post-administration .

Q. Advanced Tools :

  • PET Imaging : Radiolabel with ¹¹C or ¹⁸F to track brain distribution .
  • CRISPR Knockouts : Validate target engagement using D3 receptor knockout mice .

Formulation Challenges: What strategies improve the solubility and bioavailability of this hydrochloride salt?

Answer:

  • Salt Selection : Hydrochloride salt improves aqueous solubility (e.g., 2.5 mg/mL in PBS) but may require co-solvents (e.g., 10% DMSO) for in vivo dosing .
  • Nanoformulations : Encapsulate in PEGylated liposomes (size ~100 nm) to enhance plasma half-life .
  • Prodrug Design : Introduce phosphate esters at the sulfonamide group for pH-dependent release in the gut .

Q. Analytical Validation :

  • Dissolution Testing : USP Apparatus II (50 rpm, 37°C) in simulated gastric fluid .
  • Caco-2 Permeability Assays : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .

Target Identification: How can molecular docking and proteomic approaches identify novel targets for this compound?

Answer:

  • Molecular Docking :
    • Use AutoDock Vina to dock the compound into homology models of dopamine receptors (PDB: 6CM4). Key interactions: thiazole sulfur with Tyr365 (D3) and piperazine NH with Asp110 .
  • Proteomics :
    • Chemical Proteomics : Immobilize the compound on sepharose beads for pull-down assays in brain lysates. Identify bound proteins via LC-MS/MS .
    • Phosphoproteomics : Treat neuronal cells and quantify phosphorylation changes via SILAC labeling .

Q. Validation :

  • SPR Biosensors : Measure binding kinetics (ka/kd) to purified targets .
  • Knockdown Studies : siRNA-mediated silencing of candidate targets to confirm functional relevance .

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